![molecular formula C12H18ClNOS B2639774 4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride CAS No. 1909317-53-8](/img/structure/B2639774.png)
4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 303.84 g/mol. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Wissenschaftliche Forschungsanwendungen
Phenolic Compounds in Environmental and Biological Samples
- A study identified and analyzed phenolic halogenated compounds (PHCs) in human plasma, which included various brominated, chlorinated, and methyl derivatives of phenols. These compounds, including the likes of 2,4,6-tribromophenol and pentachlorophenol, have endocrine-disrupting activities and are often retained in the blood of humans and wildlife (Hovander et al., 2002).
Detection and Analysis in Forensic Science
- Research has demonstrated the use of chromatography and mass spectrometry for the detection and analysis of phenolic compounds, such as 4-chloro-2-methyl phenoxyacetic acid (MCPA) and its metabolites, in forensic samples. These analytical techniques are crucial for identifying toxic substances and understanding their metabolic pathways (Tennakoon et al., 2014).
Phenolic Compounds in Consumer Products
- A pilot study assessing exposure to environmental phenols in pregnant women highlights the widespread use of these compounds in consumer products, personal care products, and pesticides. This study emphasizes the ubiquity of phenolic compounds and their precursors in everyday products and the importance of monitoring their levels in vulnerable populations (Mortensen et al., 2014).
Medical and Pharmacological Research
- Phenolic compounds have been studied for their pharmacological properties, such as the muscle relaxant effects of eperisone hydrochloride, which is chemically related to phenolic compounds. Such studies shed light on the potential medical applications of phenolic derivatives in treating conditions like muscle contractures and low back pain (Melilli et al., 2011).
Eigenschaften
IUPAC Name |
4-[(2-methylthiomorpholin-4-yl)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-10-8-13(6-7-15-10)9-11-2-4-12(14)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRBMRWZMQSXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS1)CC2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



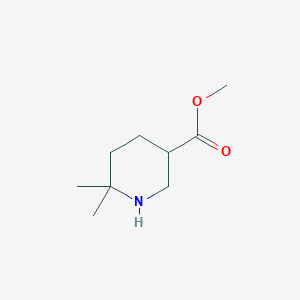
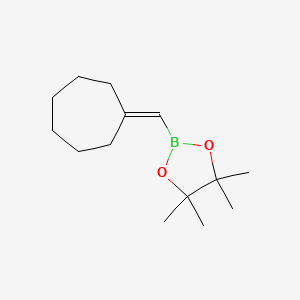
![2'-Amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2639699.png)
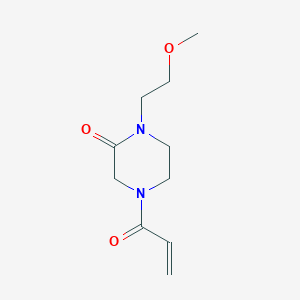
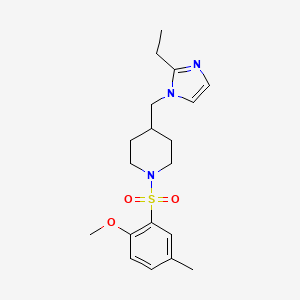
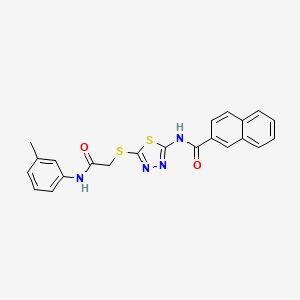
![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2639706.png)
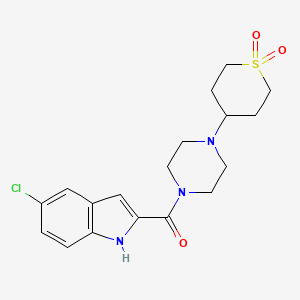
![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2639710.png)
![1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2639711.png)
![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2639712.png)
![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2639714.png)